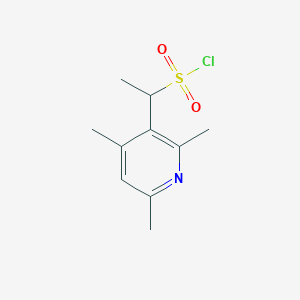
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO2S. It is a sulfonyl chloride derivative of a pyridine ring substituted with three methyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride typically involves the chlorosulfonation of 1-(2,4,6-trimethylpyridin-3-yl)ethane. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process generally requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups on the pyridine ring can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
科学研究应用
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes.
作用机制
The mechanism of action of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable reagent in organic synthesis and various scientific research applications.
生物活性
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its unique structure, which includes a trimethylpyridine moiety. This compound exhibits significant biological activity due to its reactivity and potential applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClNO2S, with a molecular weight of approximately 247.74 g/mol. The compound features a sulfonyl chloride group (–SO₂Cl) attached to an ethane backbone and a 2,4,6-trimethylpyridine ring. This structural configuration contributes to its electrophilic nature, making it highly reactive towards nucleophiles.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO2S |
| Molecular Weight | 247.74 g/mol |
| IUPAC Name | 1-(2,4,6-trimethylpyridin-3-yl)ethanesulfonyl chloride |
| InChI Key | VXWWNZZUXMCZFR-UHFFFAOYSA-N |
The biological activity of this compound primarily arises from the electrophilic nature of the sulfonyl chloride group. This group can react with various nucleophiles, including amino acids in proteins, leading to the formation of covalent bonds. Such interactions can modify the structure and function of biomolecules, influencing metabolic pathways and cellular processes.
Potential Mechanisms:
- Nucleophilic Substitution : The sulfonyl chloride can undergo nucleophilic attack by amines or alcohols, forming sulfonamides or sulfonate esters.
- Modification of Proteins : The compound can covalently modify amino acid residues in proteins, potentially altering their activity.
Biological Applications
This compound has several promising applications in biological research and medicinal chemistry:
1. Enzyme Inhibition
- The compound may serve as an enzyme inhibitor by modifying active site residues. This property is particularly relevant in drug development where targeting specific enzymes is crucial.
2. Synthesis of Active Pharmaceutical Ingredients (APIs)
- It can be utilized as an intermediate in the synthesis of various pharmaceuticals due to its reactivity with nucleophiles.
3. Modification of Biomolecules
- Used in biochemical assays to study protein structure and function by selectively modifying amino acid side chains.
Case Studies and Research Findings
Recent studies have explored the reactivity and biological implications of this compound:
Study 1: Reactivity with Nucleophiles
A study demonstrated that this compound exhibits enhanced reactivity towards nucleophiles due to steric effects from the trimethyl substituents on the pyridine ring. The kinetic analysis revealed that ortho-substituted sulfonyl chlorides show increased rates of nucleophilic substitution compared to their non-substituted counterparts.
Study 2: Inhibition of Enzymatic Activity
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it effectively modified key residues within enzyme active sites, leading to significant inhibition of enzymatic activity.
Study 3: Synthesis of Sulfonamide Derivatives
Research focused on synthesizing sulfonamide derivatives from this compound showed promising results in developing new antimicrobial agents. The derivatives exhibited varying degrees of biological activity against different bacterial strains .
属性
分子式 |
C10H14ClNO2S |
|---|---|
分子量 |
247.74 g/mol |
IUPAC 名称 |
1-(2,4,6-trimethylpyridin-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO2S/c1-6-5-7(2)12-8(3)10(6)9(4)15(11,13)14/h5,9H,1-4H3 |
InChI 键 |
VXWWNZZUXMCZFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C(C)S(=O)(=O)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















